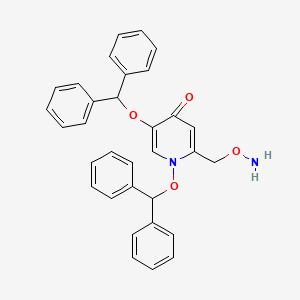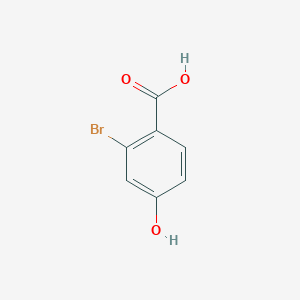
2-Bromo-4-hydroxybenzoic acid
Übersicht
Beschreibung
2-Bromo-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO3. It is a derivative of salicylic acid, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the fourth position on the benzene ring. This compound is a solid at room temperature and is known for its stability under normal conditions .
Synthetic Routes and Reaction Conditions:
Method One:
Method Two:
Industrial Production Methods: Industrial production typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
-
Substitution Reactions:
Reagents and Conditions: Common reagents include alkyl halides and bases. The hydroxyl group can be alkylated to form ethers, and the carboxyl group can be esterified.
Products: Alkyl ethers and esters.
-
Oxidation and Reduction Reactions:
Reagents and Conditions: Oxidizing agents like potassium permanganate can oxidize the hydroxyl group to a carbonyl group.
Products: Corresponding ketones or aldehydes.
-
Coupling Reactions:
Reagents and Conditions: Palladium-catalyzed coupling reactions can introduce various substituents at the bromine position.
Products: Substituted aromatic compounds.
Wirkmechanismus
Target of Action
2-Bromo-4-hydroxybenzoic acid, a derivative of salicylic acid, is a compound with a wide range of potential targets. It is primarily used as an anti-scorch agent in drug molecules and the rubber industry . .
Mode of Action
It is known that the bromine atom on the benzene ring can be easily converted to an aryl group or boronic acid, and the phenolic hydroxyl group and carboxyl group, both having certain acidity, can undergo alkylation reactions under alkaline conditions to yield phenyl ether products and esterified products .
Biochemical Pathways
It is known that hydroxybenzoic acids, which include this compound, are synthesized via the shikimate pathway . In this pathway, chorismate is converted to 4-hydroxybenzoic acid, which can then be brominated to form this compound .
Result of Action
Given its use as an anti-scorch agent, it likely interacts with other molecules to prevent degradation or damage under high-temperature conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it decomposes into phenol and carbon dioxide under high heat . Furthermore, the compound’s action and efficacy could be influenced by the pH of its environment, given the acidity of the phenolic hydroxyl group and carboxyl group .
Biochemische Analyse
Biochemical Properties
2-Bromo-4-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as 4-hydroxybenzoate-3-hydroxylase, a class A, flavin-dependent monooxygenase, which catalyzes the hydroxylation of 4-hydroxybenzoic acid to protocatechuic acid . This interaction is crucial for the degradation of aromatic compounds in various microorganisms. Additionally, this compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the growth and metabolism of certain microorganisms at specific concentrations . The compound’s impact on cell function includes alterations in the expression of genes involved in metabolic pathways and the modulation of signaling cascades.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, leading to either inhibition or activation. For example, the compound can inhibit the activity of certain enzymes involved in the degradation of aromatic compounds . Additionally, it can participate in free radical reactions, where it loses a bromine atom and forms a succinimidyl radical . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but can decompose into phenol and carbon dioxide upon rapid heating . Long-term studies have shown that the compound can have chronic effects on cellular function, including alterations in metabolic pathways and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic effects, including acute toxicity and chronic effects on metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above certain concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be synthesized from precursors in the shikimate pathway or the phenylpropanoid pathway . The compound interacts with enzymes such as 4-hydroxybenzoate-3-hydroxylase, which catalyzes its conversion to protocatechuic acid . These interactions can affect metabolic flux and the levels of metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function within the cell.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or peroxisomes . These localizations can influence the compound’s activity and its interactions with other biomolecules.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-hydroxybenzoic acid is used in various fields:
Vergleich Mit ähnlichen Verbindungen
- 4-Bromosalicylic acid
- 2-Hydroxy-4-iodobenzoic acid
- 5-Bromosalicylic acid
- 4-Fluorosalicylic acid
- 5-Fluorosalicylic acid
Comparison: 2-Bromo-4-hydroxybenzoic acid is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of a bromine atom at the second position enhances its ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-bromo-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGXJMWDTFROTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)
![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)
![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)
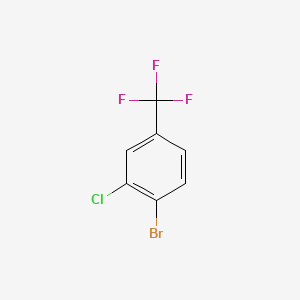
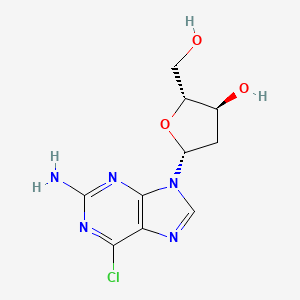
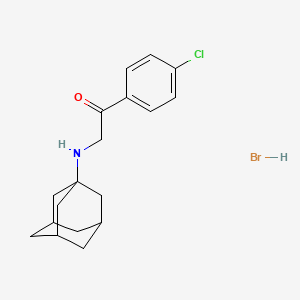
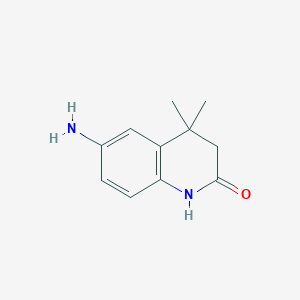
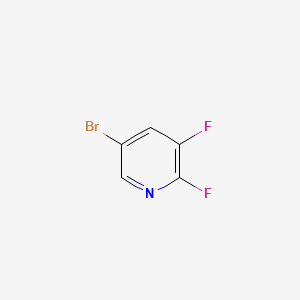
![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)
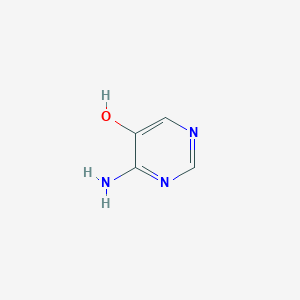
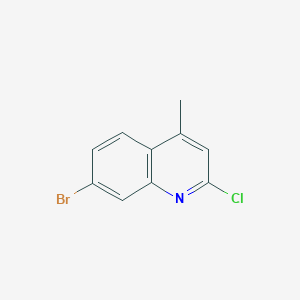
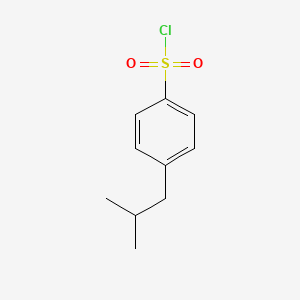
![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)
